molecular formula C9H20ClO2P B14669364 Octyl methylphosphonochloridate CAS No. 51419-58-0

Octyl methylphosphonochloridate

Cat. No.: B14669364
CAS No.: 51419-58-0
M. Wt: 226.68 g/mol
InChI Key: UNYZIFVAALQVKH-UHFFFAOYSA-N
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Description

Octyl methylphosphonochloridate is an organophosphorus compound characterized by an octyl ester group linked to a methylphosphonochloridate backbone. Organophosphorus compounds of this class are typically used as intermediates in synthesizing pesticides, flame retardants, or nerve agents due to their electrophilic phosphorus center, which facilitates nucleophilic substitutions . The octyl chain likely enhances lipophilicity, influencing solubility and environmental persistence.

Properties

CAS No.

51419-58-0

Molecular Formula

C9H20ClO2P

Molecular Weight

226.68 g/mol

IUPAC Name

1-[chloro(methyl)phosphoryl]oxyoctane

InChI

InChI=1S/C9H20ClO2P/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3

InChI Key

UNYZIFVAALQVKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octyl methylphosphonochloridate typically involves the reaction of octanol with methylphosphonochloridate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows: [ \text{Octanol} + \text{Methylphosphonochloridate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure efficiency and scalability. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products. The process typically involves the use of solvents and controlled temperatures to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Octyl methylphosphonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form octyl methylphosphonic acid and hydrochloric acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states of phosphorus.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Acids and Bases: Used to catalyze hydrolysis and other reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, are used in oxidation and reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used.

    Hydrolysis Products: Octyl methylphosphonic acid and hydrochloric acid.

    Oxidation and Reduction Products: Various phosphorus-containing compounds.

Scientific Research Applications

Octyl methylphosphonochloridate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a chemical probe in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octyl methylphosphonochloridate involves its reactivity with nucleophiles and its ability to form covalent bonds with various substrates. The compound can interact with enzymes and proteins, leading to the modification of their activity. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Octyl methylphosphonochloridate with structurally related phosphonochloridates and thioates, emphasizing key physicochemical and regulatory properties:

Property This compound (Inferred) O-Cyclohexyl Methylphosphonochloridate O-Ethyl Methylphosphonochloridothioate
CAS RN Not explicitly reported 70715-06-9 2524-16-5
Molecular Formula C₉H₂₀ClO₂P (estimated) Polymer: (C₃H₉O₃P•C₂H₄O•O₅P₂)X C₃H₈ClOPS
Substituents Octyl ester Cyclohexyl ester, polymer backbone Ethyl ester, thionophosphate (S replaces O)
IUPAC Name Phosphonic acid, methyl-, octyl ester, chloride Phosphorus oxide, polymer with dimethyl methylphosphonate and oxirane Phosphonochloridothioic acid, methyl-, O-ethyl ester
Regulatory Schedule Likely 2B04 (dual-use) 2B04 2B04
HS Code Estimated 3824.90 (misc. chemicals) 3824.90 2931.00 (organo-sulfur compounds)
Key Applications Chemical synthesis, potential nerve agent precursor Polymer for industrial coatings or flame retardants Pesticide intermediates, ion-pairing agents

Structural and Functional Insights:

  • Alkyl Chain Impact: The octyl group in the target compound increases hydrophobicity compared to the cyclohexyl (bulky but cyclic) and ethyl (short-chain) derivatives. This enhances solubility in nonpolar solvents and reduces volatility . The cyclohexyl variant’s polymeric structure () confers thermal stability, making it suitable for industrial materials, whereas the monomeric thioate () is more reactive in aqueous environments due to sulfur’s nucleophilicity.
  • Regulatory and Safety Considerations :

    • All three compounds share Schedule 2B04 classification, indicating strict controls under the CWC. However, their HS codes diverge based on functional groups: 3824.90 for phosphonates and 2931.00 for sulfur-containing analogs .
  • Synthetic Utility: Thioates like O-Ethyl methylphosphonochloridothioate are pivotal in ion-pair chromatography (e.g., resolving cysteine/cystine; ), whereas phosphonochloridates are more common in nerve agent precursors (e.g., VX analogs) .

Notes:

  • Direct literature on this compound is sparse; comparisons rely on structural analogs from regulatory and synthetic chemistry databases .

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